Nonyl nonan-1-oate

Descripción general

Descripción

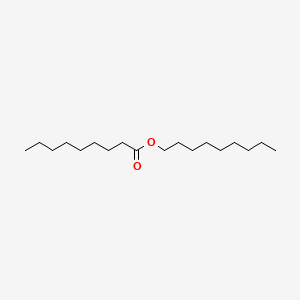

Nonyl nonan-1-oate, also known as nonyl nonanoate, is an ester compound with the molecular formula C18H36O2. It is formed by the esterification of nonanoic acid and nonanol. This compound is characterized by its long carbon chain, which contributes to its hydrophobic nature and its applications in various industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonyl nonan-1-oate is typically synthesized through the esterification reaction between nonanoic acid and nonanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as:

Nonanoic acid+Nonanol→Nonyl nonan-1-oate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where nonanoic acid and nonanol are combined in the presence of an acid catalyst. The reaction mixture is heated under reflux to drive the reaction to completion. The ester product is then purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Nonyl nonan-1-oate undergoes hydrolysis under acidic or alkaline conditions, yielding nonanoic acid and nonanol.

Acid-Catalyzed Hydrolysis

In the presence of mineral acids (e.g., H₂SO₄), the ester bond cleaves via nucleophilic attack by water:

This reaction proceeds slowly at ambient temperatures but accelerates under reflux conditions .

Base-Promoted Saponification

Strong bases (e.g., NaOH) deprotonate water, generating hydroxide ions that attack the ester carbonyl:

Saponification is irreversible and favored at elevated temperatures (60–100°C) .

Oxidation and Thermal Decomposition

This compound reacts with strong oxidizing agents (e.g., calcium hypochlorite) to produce sulfur oxides (SOₓ) under extreme conditions, though this pathway is more characteristic of thiol-containing analogs . Thermal decomposition above 200°C generates:

-

Alkenes and ketones via β-scission of alkyl chains.

Enzymatic and Microbial Degradation

Bacterial systems, such as Acinetobacter spp., metabolize esters like this compound through subterminal oxidation and β-oxidation pathways :

Proposed Degradation Pathway

-

Esterase-mediated hydrolysis : Liberation of nonanoic acid and nonanol.

-

Oxidation of nonanol : Conversion to nonanal via alcohol dehydrogenase, then to nonanoic acid by aldehyde dehydrogenase.

-

β-Oxidation : Nonanoic acid is degraded to acetyl-CoA units, entering the TCA cycle.

Key Enzymes Involved

| Enzyme | Function | Cofactor Requirement |

|---|---|---|

| Rubredoxin reductase | Electron transfer during alkane oxidation | NADH/FAD |

| Alkane hydroxylase | Terminal oxidation of alkyl chains | Fe²⁺/O₂ |

| Esterase | Hydrolysis of ester bonds | Water |

Microbial degradation efficiency depends on chain length and branching, with linear esters metabolized faster than branched variants .

Reactivity with Functional Groups

Aplicaciones Científicas De Investigación

Applications in Cosmetics

Cosmetic Formulations : Nonyl nonan-1-oate is used in cosmetic products due to its emollient properties. It enhances the texture and spreadability of creams and lotions, providing a smooth application. Its hydrophobic nature helps in forming protective barriers on the skin, contributing to moisture retention.

Skin Compatibility Studies : Research indicates that this compound exhibits low sensitization potential, making it suitable for sensitive skin formulations. A case study on skin compatibility showed minimal irritation when applied topically.

Industrial Applications

Lubricants : The compound serves as an effective lubricant due to its hydrophobic characteristics, which reduce friction between surfaces. Its stability at varying temperatures makes it suitable for use in machinery where lubrication is critical.

Plasticizers : this compound is explored as a plasticizer in polymer formulations. Its ability to enhance flexibility and durability in plastics has been documented, making it valuable in the production of flexible materials.

Scientific Research Applications

This compound has several applications in scientific research:

- Biological Studies : It is utilized in studies involving lipid metabolism and enzyme activity. Its interactions with lipid membranes can influence cellular processes, making it a subject of interest in biochemistry.

- Solvent Properties : As an ester, it acts as a solvent in organic synthesis, facilitating various chemical reactions due to its ability to dissolve both polar and nonpolar compounds .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Lipid Metabolism : Research indicates that this compound may influence lipid profiles within biological systems, potentially affecting cell membrane functionality.

- Enzyme Interactions : Studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation .

Mecanismo De Acción

The mechanism of action of nonyl nonan-1-oate primarily involves its interaction with hydrophobic environments. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparación Con Compuestos Similares

Nonyl nonan-1-oate can be compared with other esters of nonanoic acid, such as:

- Ethyl nonanoate

- Methyl nonanoate

- Butyl nonanoate

Uniqueness: this compound is unique due to its longer carbon chain, which imparts greater hydrophobicity compared to shorter-chain esters. This property makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the formulation of hydrophobic coatings and in the study of lipid membranes.

Actividad Biológica

Nonyl nonan-1-oate (chemical formula: C18H36O2, CID: 522874) is an ester compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

This compound is characterized by its structure as an ester formed from nonanoic acid and nonanol. Its molecular weight is approximately 284.48 g/mol, and it is known for its hydrophobic characteristics due to the long nonyl chains. This hydrophobicity influences its interactions in biological systems, particularly in lipid metabolism and cellular membrane dynamics.

The biological activity of this compound primarily stems from its ability to interact with lipid membranes and influence various biochemical pathways. As an ester, it can undergo hydrolysis to yield nonanoic acid and nonanol, which may participate in metabolic processes. The compound's hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and potentially modulating enzyme activities associated with lipid metabolism .

1. Lipid Metabolism

This compound has been studied for its role in lipid metabolism. Research indicates that esters like this compound can influence the activity of enzymes involved in fatty acid synthesis and degradation. This modulation can impact energy balance and lipid storage in cells.

Case Studies

A comprehensive review of related compounds suggests that modifications in the alkyl chain length and branching can significantly affect biological activity. For instance, esters with longer alkyl chains exhibit enhanced lipophilicity and may show improved interactions with lipid membranes, potentially leading to increased cytotoxic effects against cancer cells .

| Compound | Structure | EC50 (μM) | Cell Line |

|---|---|---|---|

| This compound | C18H36O2 | TBD | TBD |

| 8-Methylnonyl nonanoate | C18H36O2 (isomer) | 0.6 | HT29 (Colon Adenocarcinoma) |

Note: EC50 values for this compound are not yet established; further research is needed.

1. Industrial Uses

This compound is utilized as a lubricant and solvent in various industrial applications due to its favorable viscosity and stability characteristics. Its properties make it suitable for use in formulations requiring low volatility and high lubricity.

2. Pharmaceutical Research

The potential therapeutic properties of esters like this compound are being explored in drug formulation, particularly for enhancing the solubility and bioavailability of hydrophobic drugs .

Propiedades

IUPAC Name |

nonyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17-20-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDHABCVIVMHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007487 | |

| Record name | Nonyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87310-12-1 | |

| Record name | Nonanoic acid, nonyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87310-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl nonan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087310121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.